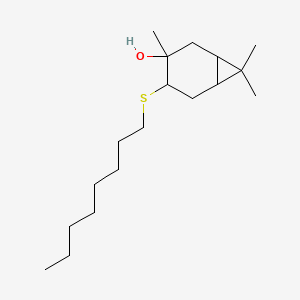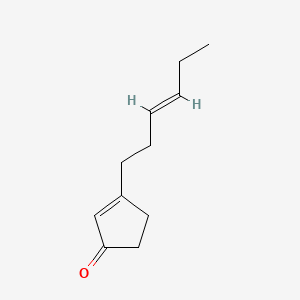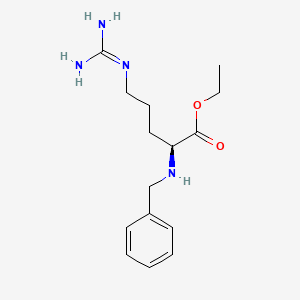![molecular formula C72H140O8 B12675130 [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate CAS No. 93980-63-3](/img/structure/B12675130.png)
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate: is a complex organic compound characterized by its long-chain fatty acid esters. This compound is notable for its unique structure, which includes multiple ester linkages and hydroxyl groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate typically involves esterification reactions. The process begins with the preparation of docosanoic acid, which is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with docosanoic acid under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, replacing the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other functionalized compounds.
科学的研究の応用
Chemistry: In chemistry, [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate is studied for its potential as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: In biological research, this compound is investigated for its role in cell membrane structure and function, given its similarity to natural phospholipids.
Medicine: In medicine, it is explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Industrially, this compound is used in the production of cosmetics and personal care products, where it acts as an emollient and stabilizer.
作用機序
The mechanism of action of [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
- Glycerol tristearate
- Glycerol tripalmitate
- Glycerol trioleate
Comparison: Compared to these similar compounds, [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate has longer fatty acid chains, which can enhance its hydrophobic interactions and stability in various applications. Its unique structure also provides distinct physicochemical properties, making it suitable for specialized uses in research and industry.
特性
CAS番号 |
93980-63-3 |
|---|---|
分子式 |
C72H140O8 |
分子量 |
1133.9 g/mol |
IUPAC名 |
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C72H140O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-68(73)78-71(76)64-66-77-67-65-72(79-69(74)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80-70(75)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h71-72,76H,4-67H2,1-3H3 |
InChIキー |
HVPXPKUGOVJZJH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




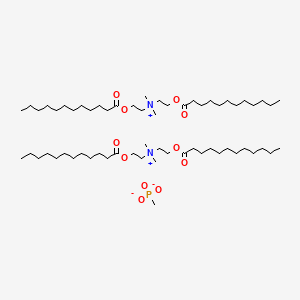
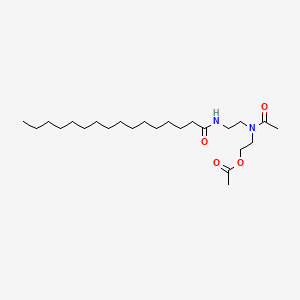
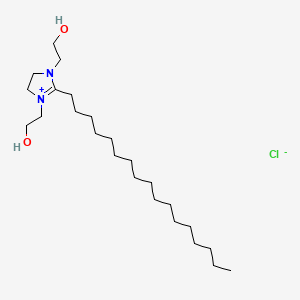
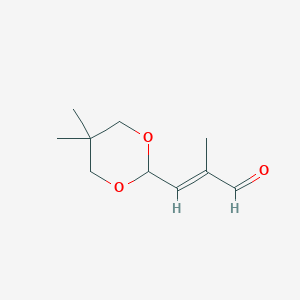


![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

